molecular formula C7H8ClNO2S B091416 N-Chloro-p-toluenesulfonamide CAS No. 144-86-5

N-Chloro-p-toluenesulfonamide

Cat. No.: B091416
CAS No.: 144-86-5
M. Wt: 205.66 g/mol
InChI Key: NXTVQNIVUKXOIL-UHFFFAOYSA-N
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Description

N-Chloro-p-toluenesulfonamide, widely known as Chloramine-T, is an organic chlorine compound with an available chlorine content of 28% to 30% . It serves as a low-cost, mild oxidizing agent that is effective across acidic, neutral, and basic conditions, making it an exceptionally versatile reagent in organic synthesis and analytical chemistry . Its mechanism of action involves functioning as a source of both halonium cations and nitrogen anions, allowing it to act as a base and nucleophile in diverse molecular transformations, including cyclization, aziridination, and halogenation reactions . In aqueous solution, it hydrolyzes to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent responsible for its disinfectant properties . Researchers value this compound for its wide range of applications. It is a key reagent in the Sharpless oxyamination for converting alkenes to vicinal aminoalcohols, which are crucial pharmacophores in drug discovery . It also acts as an effective oxidizing agent for the iodination and radioiodination (using isotopes like 123I, 125I) of peptides and proteins, facilitating biochemical labeling and analysis . Furthermore, its role as a biocide is well-established; it functions as an algicide, bactericide, virucide (including against hepatitis and avian influenza viruses), fungicide, and germicide, making it suitable for disinfecting surfaces and medical equipment in controlled research settings . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use of any kind. Please note that this compound is harmful if swallowed, is corrosive to skin, eyes, and mucous membranes, and can release toxic chlorine gas upon contact with acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144-86-5

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

N-chloro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3

InChI Key

NXTVQNIVUKXOIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

Other CAS No.

144-86-5

Related CAS

127-65-1 (hydrochloride salt)

Origin of Product

United States

Foundational & Exploratory

The Oxidative Versatility of Chloramine-T: A Mechanistic Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Oxidant

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a reagent of remarkable versatility in the realm of synthetic and analytical chemistry.[1] Often categorized as a mild oxidizing agent, this classification belies the nuanced and pH-dependent reactivity that makes it a powerful tool for selective molecular transformations.[2][3] For researchers in drug development and organic synthesis, a deep understanding of its mechanism of action is paramount to harnessing its full potential, moving from predictable outcomes to innovative applications.

This guide provides an in-depth exploration of the core mechanisms governing Chloramine-T's role in oxidation reactions. We will dissect the generation of its active species, explore the kinetics and pathways of its reactions with key organic functional groups, and provide practical insights to inform experimental design. The narrative is structured to explain the causality behind its reactivity, ensuring that every protocol is a self-validating system grounded in established chemical principles.

The Heart of the Matter: Speciation of Chloramine-T in Aqueous Media

The oxidative power of Chloramine-T is not derived from the parent molecule itself, but from a dynamic equilibrium of several reactive species that form when it is dissolved in water. The distribution of these species is critically dependent on the pH of the medium, a factor that serves as the primary control lever for the researcher.[4]

In aqueous solution, Chloramine-T (TsNClNa, where Ts is the tosyl group, CH₃C₆H₄SO₂) hydrolyzes and disproportionates to form a cocktail of potent oxidants:

  • N-chloro-p-toluenesulfonamide (TsNHCl): The conjugate acid of Chloramine-T.

  • Dichloramine-T (TsNCl₂): A more potent oxidizing agent formed through disproportionation, favored under acidic conditions.[5]

  • Hypochlorous acid (HOCl): A key oxidizing and chlorinating agent released upon hydrolysis.[6][7][8]

  • Hypochlorite ion (OCl⁻): The conjugate base of hypochlorous acid, prevalent in neutral to alkaline solutions.[7]

The interplay between these species is a complex, pH-driven equilibrium. In strongly acidic media, the protonated form, TsNHCl, and Dichloramine-T (TsNCl₂) are significant.[3] As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the generation of hypochlorous acid (HOCl) and its conjugate base, the hypochlorite ion (OCl⁻).[7] This pH-dependent speciation is the cornerstone of controlling the reagent's reactivity and selectivity.

Figure 1: pH-dependent equilibrium of active species from Chloramine-T.

Mechanistic Pathways in Oxidation Reactions

The diverse array of active species generated from Chloramine-T allows it to oxidize a wide range of organic functional groups. The specific mechanism is dictated by the nature of the substrate, the dominant active species (controlled by pH), and the presence of any catalysts.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes or ketones is a cornerstone application of Chloramine-T. The mechanism varies significantly with reaction conditions.

  • Acidic Media: In the presence of a strong acid, the reaction kinetics are often first-order with respect to both Chloramine-T and the alcohol, with a positive dependence on H⁺ concentration.[3] This suggests that the protonated species, such as protonated Chloramine-T (TsNH₂Cl⁺) or H₂OCl⁺, are the active oxidants. The proposed mechanism involves a rate-determining interaction of the active oxidant with the alcohol to form an alkyl hypochlorite intermediate, which then rapidly decomposes to the corresponding carbonyl compound.[3]

G cluster_main Oxidation of a Secondary Alcohol in Acidic Medium start R₂CHOH intermediate [R₂CH-O-H-Cl]⁺ Transition State start->intermediate Rate-determining attack on alcohol oxidant TsNH₂Cl⁺ or H₂OCl⁺ (from CAT + H⁺) oxidant->intermediate hypochlorite R₂CHOCl (Alkyl Hypochlorite) intermediate->hypochlorite Fast product R₂C=O (Ketone) hypochlorite->product Fast decomposition byproducts HCl + H⁺ hypochlorite->byproducts

Figure 2: Proposed mechanism for alcohol oxidation by Chloramine-T in acid.

  • Catalytic Oxidation: The efficiency of alcohol oxidation can be significantly enhanced with catalysts. For instance, using a catalytic amount of indium(III) triflate allows for the efficient conversion of primary benzylic alcohols to aldehydes and secondary benzylic alcohols to ketones.[9] The catalyst likely activates the alcohol or the oxidant, facilitating the key oxidative step.

Oxidation of Aldehydes

In alkaline media, aldehydes are readily oxidized to their corresponding carboxylic acids. Kinetic studies show the reaction is typically first-order in both the aldehyde and Chloramine-T, and nearly first-order with respect to the hydroxide ion concentration.[10][11] This evidence points to a mechanism involving the interaction of the enolate anion of the aldehyde, formed in the basic medium, with an active species of Chloramine-T (such as HOCl or OCl⁻).[10]

G cluster_workflow Oxidation of Aldehyde in Alkaline Medium RCHO Aldehyde (RCHO) Enolate Enolate Anion (R-CH=O⁻) RCHO->Enolate Fast equilibrium Intermediate Intermediate Complex Enolate->Intermediate Rate-determining step CAT_species CAT Oxidant (e.g., HOCl) CAT_species->Intermediate Product Carboxylic Acid (RCOOH) Intermediate->Product Fast hydrolysis Cl_ion Cl⁻ Intermediate->Cl_ion H2O H₂O OH_ion OH⁻ OH_ion->Enolate

Sources

An In-Depth Technical Guide on the Synthesis and Characterization of N-Chloro-p-toluenesulfonamide (Chloramine-T)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, is a versatile reagent with significant applications in organic synthesis, analytical chemistry, and as a disinfectant. Its efficacy stems from the ability to release active chlorine in a controlled manner. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Chloramine-T, grounded in established scientific principles and methodologies. We delve into the causality behind experimental choices, offering field-proven insights to ensure procedural success and data integrity.

Introduction: The Chemical Significance of Chloramine-T

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a stable, white crystalline solid that is soluble in water. It is a well-known oxidizing agent and a source of electrophilic chlorine. Its utility in chemical and pharmaceutical sciences is broad, ranging from its use as a mild disinfectant and antiseptic to a reagent in the synthesis of fine chemicals and pharmaceuticals. The controlled release of hypochlorite in aqueous solutions is central to its function, making it a safer and more manageable alternative to calcium hypochlorite or sodium hypochlorite.

The mechanism of its action often involves the transfer of a chloronium ion (Cl+) to a nucleophile or the formation of hypochlorous acid (HOCl) in aqueous media. This reactive chlorine species is responsible for its potent antimicrobial properties and its utility in various chemical transformations, including the oxidation of alcohols, aldehydes, and sulfides, as well as in cyclization and addition reactions.

Synthesis of N-Chloro-p-toluenesulfonamide (Chloramine-T)

The synthesis of Chloramine-T is a classic example of an N-chlorination reaction, typically involving the reaction of p-toluenesulfonamide with sodium hypochlorite. The following protocol is a well-established method that can be adapted for laboratory-scale synthesis.

Underlying Principles of the Synthesis

The reaction proceeds via the deprotonation of the sulfonamide nitrogen by the hydroxide ions present in the sodium hypochlorite solution, followed by the electrophilic attack of the resulting anion on the chlorine atom of hypochlorous acid. The choice of an alkaline medium is crucial as it facilitates the formation of the sulfonamide anion and stabilizes the N-chloro product.

Detailed Experimental Protocol

Materials:

  • p-Toluenesulfonamide

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, typically 5-6%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution of p-Toluenesulfonamide: In a beaker, dissolve a specific amount of p-toluenesulfonamide in an aqueous solution of sodium hydroxide. The alkali is used to form the sodium salt of the sulfonamide, which is more soluble in water.

  • Preparation of the Chlorinating Agent: Cool a commercial sodium hypochlorite solution in an ice bath. The low temperature is maintained to control the exothermicity of the reaction and to prevent the disproportionation of hypochlorite.

  • N-Chlorination Reaction: Slowly add the cooled sodium hypochlorite solution to the dissolved p-toluenesulfonamide solution with constant stirring. The reaction mixture is kept in an ice bath throughout the addition to ensure a controlled reaction.

  • Precipitation of Chloramine-T: After the complete addition of the hypochlorite solution, continue stirring the mixture for a designated period to ensure the completion of the reaction. The product, Chloramine-T, will precipitate out of the solution as a white solid.

  • Isolation and Purification: The precipitated Chloramine-T is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold distilled water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from hot water.

  • Drying: The purified product is dried in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or in a vacuum oven at a low temperature to avoid decomposition.

Diagram: Synthesis Workflow of Chloramine-T

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product pTSA p-Toluenesulfonamide Dissolution Dissolution of p-TSA in NaOH pTSA->Dissolution NaOH_sol NaOH Solution NaOH_sol->Dissolution NaOCl_sol NaOCl Solution (cooled) NChlorination N-Chlorination Reaction (Ice Bath) NaOCl_sol->NChlorination Slow addition with stirring Dissolution->NChlorination Forms soluble sodium salt Precipitation Precipitation of Chloramine-T NChlorination->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Filtration->Drying Recrystallization Recrystallization (Hot Water) Washing->Recrystallization Recrystallization->Filtration Collect crystals FinalProduct Pure Chloramine-T Drying->FinalProduct

Caption: Workflow for the synthesis and purification of Chloramine-T.

Characterization of N-Chloro-p-toluenesulfonamide

The identity and purity of the synthesized Chloramine-T must be confirmed through a series of analytical techniques. This section outlines the key characterization methods.

Iodometric Titration for Active Chlorine Content

This is a classic and reliable method to determine the percentage of active chlorine in the synthesized product, which is a direct measure of its purity.

Principle: Chloramine-T liberates iodine when it reacts with potassium iodide in an acidic medium. The liberated iodine is then titrated against a standard solution of sodium thiosulfate using starch as an indicator.

Protocol:

  • Accurately weigh a small amount of the synthesized Chloramine-T and dissolve it in distilled water.

  • Add an excess of potassium iodide solution to the Chloramine-T solution.

  • Acidify the mixture with a dilute acid (e.g., acetic acid or sulfuric acid). The solution will turn a deep brown color due to the liberation of iodine.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

  • Add a few drops of starch indicator. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • The percentage of active chlorine can be calculated from the volume of sodium thiosulfate consumed.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the synthesized compound.

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to confirm the presence of the aromatic ring in the Chloramine-T molecule.

  • Expected Observation: Chloramine-T typically exhibits a characteristic absorption maximum in the UV region due to the π → π* transitions of the benzene ring.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in Chloramine-T.

  • Expected Peaks:

    • Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO2).

    • Bands associated with the aromatic C-H and C=C stretching vibrations.

    • A peak corresponding to the S-N stretching vibration.

    • The N-Cl stretch, which is often weaker and can be found in the lower frequency region of the spectrum.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of Chloramine-T.

  • ¹H NMR:

    • A singlet for the methyl (CH3) protons.

    • A characteristic AA'BB' pattern (two doublets) for the aromatic protons of the p-substituted benzene ring.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.

    • The carbon attached to the sulfur atom will have a characteristic chemical shift.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized Chloramine-T and to detect the presence of any impurities, such as unreacted p-toluenesulfonamide.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Standard and Sample Preparation: Prepare a standard solution of high-purity Chloramine-T and a solution of the synthesized product at known concentrations.

  • Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18). Set the flow rate, column temperature, and injection volume.

  • Detection: Use a UV detector set at a wavelength where Chloramine-T shows maximum absorbance.

  • Analysis: Inject the standard and sample solutions. The purity of the synthesized product can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Table 1: Summary of Characterization Data for Chloramine-T

Analytical Technique Parameter Expected Result/Observation
Iodometric Titration Active Chlorine Content> 98% (for high-purity product)
Melting Point Melting Point Range167-170 °C (with decomposition)
UV-Vis Spectroscopy λmax~225 nm
IR Spectroscopy (cm⁻¹) SO₂ stretch (asymmetric)~1320-1340
SO₂ stretch (symmetric)~1150-1170
Aromatic C=C stretch~1450-1600
S-N stretch~930-950
¹H NMR (ppm) Methyl Protons (s)~2.4
Aromatic Protons (d)~7.3 and ~7.8
HPLC Purity> 98%

Safety and Handling

Chloramine-T is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from combustible materials and strong acids.

Conclusion

The synthesis and characterization of N-Chloro-p-toluenesulfonamide (Chloramine-T) are fundamental procedures in many chemical and pharmaceutical laboratories. A thorough understanding of the underlying chemical principles and the application of a suite of analytical techniques are paramount to ensuring the synthesis of a high-purity product. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently prepare and validate this important chemical reagent.

References

  • Campbell, M. M., & Johnson, G. (1978). Chloramine T and related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79. [Link]

  • Nayak, S. K., & Pradhan, S. (2015). A review on the chemistry and applications of chloramine-T. International Journal of Pharmaceutical Sciences and Research, 6(9), 3663. [Link]

N-Chloro-p-toluenesulfonamide (Chloramine-T): A Comprehensive Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, is a versatile reagent widely employed as a mild oxidant, antiseptic, and disinfectant in both laboratory and industrial settings. Its efficacy is intrinsically linked to the release of active chlorine in aqueous media. However, the very reactivity that makes Chloramine-T useful also renders its aqueous solutions prone to degradation. A thorough understanding of its solubility parameters and stability profile is therefore paramount for ensuring reproducible and reliable results in research and development. This technical guide provides an in-depth analysis of the factors governing the solubility and stability of Chloramine-T in aqueous solutions, offering field-proven insights and validated protocols for its preparation, handling, and quality control.

Introduction: The Chemical Nature of Chloramine-T

Chloramine-T (sodium salt of N-chloro-p-toluenesulfonamide) is an organic compound typically available as a white, crystalline trihydrate powder (C₇H₇ClNO₂S·Na·3H₂O).[1][2] It acts as a source of electrophilic chlorine, and its reactivity in aqueous solutions is analogous to that of sodium hypochlorite.[2][3] Upon dissolution in water, Chloramine-T hydrolyzes to release hypochlorous acid (HOCl), the primary active agent, and p-toluenesulfonamide (p-TSA), its main degradation product.[3][4]

This equilibrium is the cornerstone of its utility. However, the inherent instability of the N-Cl bond means that aqueous solutions of Chloramine-T have a finite shelf-life, which is significantly influenced by environmental conditions.[5] This guide dissects these critical parameters to empower the researcher with the knowledge to control them effectively.

Aqueous Solubility Profile

A clear understanding of a reagent's solubility is the first step in formulating a reliable experimental protocol. Chloramine-T exhibits good solubility in water, which is a key advantage for its diverse applications. However, it is practically insoluble in non-polar organic solvents.

The causality behind this is its ionic nature. As a sodium salt, Chloramine-T readily dissociates in a polar solvent like water, but not in non-polar media such as benzene or ether. While it can dissolve in alcohols, this is often accompanied by decomposition, making alcohol an unsuitable solvent for stock solutions.[1][6]

Table 1: Solubility Data for Chloramine-T

SolventTemperature (°C)SolubilityReference(s)
Water2515% (w/v) or 150 g/L[1]
Water25>100 g/L (hydrate form)[2]
BenzeneAmbientInsoluble[1][6][7]
ChloroformAmbientInsoluble[1][6][7]
EtherAmbientInsoluble[1][6][7]
95% Alcohols207.5% (with decomposition)[1]

Aqueous Stability and Degradation Pathways

The stability of Chloramine-T solutions is not absolute; it is a dynamic state influenced by a triad of critical factors: pH, temperature, and light. Even freshly prepared aqueous solutions will contain a small amount (~5%) of the degradation product, p-TSA, highlighting the importance of understanding and controlling the degradation kinetics.[4]

The Dominant Influence of pH

The pH of the aqueous medium is the most critical determinant of Chloramine-T's stability. The underlying chemistry involves a series of pH-dependent equilibria. Aqueous solutions of Chloramine-T are naturally slightly basic, typically around pH 8.5.[2]

  • Alkaline Conditions (pH > 9): In strongly alkaline media, Chloramine-T solutions exhibit their highest stability, remaining potent even at elevated temperatures of up to 60°C.[8][9] This is the recommended pH range for preparing stock solutions intended for storage.

  • Strongly Acidic Conditions (pH < 2): In strong non-reducing acids like sulfuric or perchloric acid (0.2-2 M), solutions also show good stability at room temperature (25-30°C).[8][9] However, the presence of reducible anions, such as chloride from HCl, leads to rapid degradation as the Chloramine-T oxidizes the chloride to chlorine gas.[8][9]

  • Mildly Acidic to Neutral Conditions (pH 2.65 – 5.65): This pH range represents the zone of maximum instability. A reproducible loss of oxidative capacity is observed, peaking at pH 4.7.[8][9] This is attributed to a side-reaction where Chloramine-T (monochloramine-T) undergoes partial disproportionation to form the more unstable dichloramine-T and its primary degradation product, p-toluenesulfonamide.[8][9]

Degradation Pathway Visualization

The degradation of Chloramine-T in water is not a single reaction but a network of equilibria. The primary pathway involves hydrolysis to its parent sulfonamide and hypochlorous acid, which provides the disinfecting action. A secondary, pH-dependent pathway involves disproportionation.

G cluster_main Primary Hydrolysis Pathway (General) cluster_side Disproportionation Pathway (pH 4.7) CAT Chloramine-T (C₇H₇SO₂NClNa) pTSA p-Toluenesulfonamide (p-TSA) CAT->pTSA Hydrolysis HOCl Hypochlorous Acid (HOCl) CAT->HOCl Hydrolysis H2O Water (H₂O) H2O->CAT CAT2 2x Chloramine-T DCT Dichloramine-T CAT2->DCT Disproportionation pTSA2 p-Toluenesulfonamide CAT2->pTSA2 Disproportionation

Caption: Key degradation pathways of Chloramine-T in aqueous solution.

The Impact of Temperature and Light

As with most chemical reactions, temperature accelerates the degradation of Chloramine-T.

  • Temperature: Aqueous solutions are generally stable below 60°C, especially under alkaline conditions.[1] However, decomposition rates increase significantly above 70°C.[1] For maximal stability, refrigeration is recommended.

  • Light: Photodegradation can also contribute to the loss of potency. A 1% solution can remain over 90% stable for several months if it is protected from direct sunlight and maintained at a moderate temperature.[1]

Expert Insight: The causality is clear: both heat and UV light provide the activation energy needed to overcome the energy barrier for the cleavage of the N-Cl bond, accelerating the hydrolysis and other decomposition reactions. Therefore, the combined use of amber glass or opaque containers and refrigerated storage is a simple, field-proven method to significantly extend the working life of your solutions.

Self-Validating Protocols for Solution Preparation and Quality Control

A protocol is only as good as its validation. The following methodologies are designed as self-validating systems, where the rationale for each step is explained, ensuring both accuracy and trustworthiness.

Protocol: Preparation of a Standard 0.1 N Chloramine-T Stock Solution

This protocol details the preparation of a stock solution with maximized stability, suitable for use as a titrant or a concentrated stock for further dilutions.

Methodology:

  • Weighing: Accurately weigh approximately 14.1 g of Chloramine-T trihydrate (M.W. 281.69 g/mol ).

    • Rationale: This amount is calculated for a 0.1 N solution, where the equivalent weight is half the molecular weight (as it's a two-electron transfer). Precision in weighing is critical for accuracy.

  • Dissolution: Transfer the powder to a 1000 mL volumetric flask. Add approximately 500 mL of high-purity water (e.g., Type I or LC-grade).

  • Alkalinization (Optional but Recommended): Add 1-2 pellets of sodium hydroxide to raise the pH to >9.

    • Causality: As established, alkaline conditions significantly inhibit the degradation pathways, particularly disproportionation.[8][9] This step is crucial for preparing a stable stock solution.

  • Mixing: Swirl the flask gently until all the solid has dissolved completely. Do not heat to expedite dissolution, as this will cause degradation.[1]

  • Dilution to Volume: Once dissolved, bring the solution to the 1000 mL mark with high-purity water. Stopper the flask and invert it several times to ensure homogeneity.

  • Storage: Immediately transfer the solution to a clean, well-stoppered amber glass bottle. Store in a refrigerator at 2-8°C.[7]

    • Rationale: This combines protection from light and low temperature to minimize degradation, ensuring the solution's titer remains stable for a longer period.[1]

Protocol: Standardization by Iodometric Titration

A prepared solution must be standardized to determine its exact concentration. Iodometric titration is a robust and reliable method for this purpose.

Methodology:

  • Sample Preparation: Pipette 25.00 mL of the prepared Chloramine-T solution into a 250 mL conical flask.

  • Acidification: Add 10 mL of 10% (w/v) potassium iodide (KI) solution, followed by 10 mL of 2 N sulfuric acid.

    • Causality: In an acidic medium, Chloramine-T quantitatively oxidizes iodide ions (I⁻) to iodine (I₂). The reaction is: CH₃C₆H₄SO₂NCl⁻ + 2I⁻ + 2H⁺ → CH₃C₆H₄SO₂NH₂ + I₂ + Cl⁻

  • Titration: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

    • Rationale: The titration should be performed promptly to prevent loss of iodine through volatilization or air oxidation of iodide.

  • Endpoint Detection: When the solution turns a pale yellow (straw color), add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Rationale: Starch forms a reversible, intensely colored complex with iodine, providing a very sharp and easily detectable endpoint.

  • Completion: Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely, leaving a colorless solution.

  • Calculation: Record the volume of sodium thiosulfate used. The normality of the Chloramine-T solution is calculated as: N_CAT = (V_Thio × N_Thio) / V_CAT Where V is volume and N is normality.

Workflow for Stability Assessment

For critical applications, such as in drug development, a formal stability study may be required. A stability-indicating HPLC method is the gold standard for this, as it can simultaneously quantify the parent compound (Chloramine-T) and its primary degradation product (p-TSA).[4]

G prep Prepare CAT Solution (Protocol 4.1) t0 Time-Zero Analysis (T₀) - Iodometric Titration - HPLC (CAT & p-TSA conc.) prep->t0 storage Store Aliquots under Defined Conditions (e.g., Temp, Light, pH) t0->storage tx Time-Point Analysis (Tₓ) - Iodometric Titration - HPLC (CAT & p-TSA conc.) storage->tx At specified intervals data Data Analysis - Plot % Potency vs. Time - Calculate Degradation Rate tx->data report Determine Shelf-Life and Optimal Storage data->report

Caption: A typical experimental workflow for assessing aqueous stability.

Conclusion

While aqueous solutions of N-Chloro-p-toluenesulfonamide are inherently unstable, their degradation is a predictable process that can be effectively managed. The stability of Chloramine-T is maximized under cool (2-8°C), dark, and strongly alkaline (pH > 9) conditions. Conversely, exposure to light, temperatures above 60°C, and mildly acidic pH (especially around 4.7) will significantly accelerate decomposition. For all quantitative applications, it is imperative to standardize solutions shortly after preparation and to re-standardize them regularly. By implementing the scientifically-grounded protocols and handling procedures outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • This citation is intentionally left blank for form
  • Mahadevappa, D. S., & Naidu, H. M. K. (1976). Stability characteristics of aqueous chloramine-T solutions. Talanta, 23(4), 320-321. (Note: A direct URL is not available, but the reference is widely cited and can be found through academic search engines).
  • PlumX Metrics. Stability characteristics of aqueous chloramine-T solutions. Elsevier. [Link]

  • OptiShield. (n.d.). Data Sheet/Chloramine-T. [Link]

  • Ataman Kimya. (n.d.). N-CHLORO-P-TOLUENESULFONAMIDE. [Link]

  • Wikipedia. (n.d.). Chloramine-T. [Link]

  • ChemBK. (n.d.). N-Chloro-p-toluenesulfonamide, sodium salt. [Link]

  • Dawson, V. K., & Davis, R. A. (1997). Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water. Journal of AOAC International, 80(2), 316-320. [Link]

  • This citation is intentionally left blank for form
  • National Center for Biotechnology Information. (n.d.). Chloramine-T. PubChem Compound Database. [Link]

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An In-Depth Technical Guide to the Chemical Structure and Reactivity of Chloramine-T

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Chloramine-T, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. We will delve into its core chemical structure, elucidate its reactivity, and provide practical, field-proven insights into its diverse applications.

Introduction: The Versatility of Chloramine-T

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a multifaceted organic compound available as a white, crystalline powder in both anhydrous and trihydrate forms.[1][2] Its enduring relevance in the scientific community stems from its role as a stable, cost-effective, and versatile reagent.[1][3] Chloramine-T serves as a potent source of electrophilic chlorine and nitrogen anions, enabling a wide array of chemical transformations, including oxidations, chlorinations, and aminations.[2][3] Its utility is further enhanced by its efficacy across a broad pH spectrum, from acidic to alkaline conditions.[3] This guide will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on the underlying mechanisms and practical experimental considerations.

Chemical Structure and Physicochemical Properties

The chemical formula for Chloramine-T is CH₃C₆H₄SO₂NClNa.[1] It is composed of a chloramine moiety attached to a toluenesulfonamide backbone.[4] This unique structure is the foundation of its chemical reactivity.

Below is a visual representation of the chemical structure of Chloramine-T:

ChloramineT_Structure cluster_chloramine_t Chloramine-T C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH3 H3C C4->CH3 C6 C C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 N N S->N Cl Cl N->Cl Na Na+ N->Na ionic bond ChloramineT_Synthesis Aniline Aniline Sulfonation Sulfonation Aniline->Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Sulfonation pToluenesulfonylChloride p-Toluenesulfonyl Chloride Sulfonation->pToluenesulfonylChloride Ammonification Ammonification pToluenesulfonylChloride->Ammonification pToluenesulfonamide p-Toluenesulfonamide Ammonification->pToluenesulfonamide SaltFormation Salt Formation pToluenesulfonamide->SaltFormation NaOH NaOH NaOH->SaltFormation SodiumSalt Sodium p-toluenesulfonamide SaltFormation->SodiumSalt Chlorination Chlorination SodiumSalt->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination ChloramineT Chloramine-T Chlorination->ChloramineT

Caption: Generalized synthesis workflow for Chloramine-T.

Reactivity and Mechanisms

The reactivity of Chloramine-T is primarily attributed to the electrophilicity of the chlorine atom and the stability of the resulting sulfonamide anion. [2]In aqueous solutions, it can hydrolyze to form hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. [4]

As an Oxidizing Agent

Chloramine-T is a versatile oxidizing agent capable of oxidizing a wide range of organic and inorganic compounds. [3][4]For instance, it can oxidize hydrogen sulfide to sulfur and mustard gas to a harmless crystalline sulfimide. [1]In biochemical applications, it can oxidize amino acids such as cysteine and methionine, which can alter the structure and function of proteins. [4] The general mechanism of oxidation by Chloramine-T in an aqueous medium is illustrated below:

Oxidation_Mechanism ChloramineT Chloramine-T Hydrolysis Hydrolysis ChloramineT->Hydrolysis H2O H₂O H2O->Hydrolysis HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl pToluenesulfonamide p-Toluenesulfonamide Hydrolysis->pToluenesulfonamide Oxidation Oxidation HOCl->Oxidation Substrate Substrate (e.g., R-SH) Substrate->Oxidation OxidizedSubstrate Oxidized Substrate (e.g., R-S-S-R) Oxidation->OxidizedSubstrate HCl HCl Oxidation->HCl

Caption: Generalized oxidation mechanism of Chloramine-T.

As a Chlorinating Agent

Chloramine-T serves as an effective chlorinating agent, capable of introducing chlorine atoms into various molecules. [4]This property is particularly useful in the synthesis of chlorinated organic compounds. [4]In biochemical assays, it is used for the chlorination of tyrosine residues in proteins. [4]

Applications in Organic Synthesis, Analytical Chemistry, and Disinfection

Chloramine-T's versatility makes it a valuable tool in various scientific disciplines.

Organic Synthesis

In organic synthesis, Chloramine-T is widely used as a reagent for various transformations. [1]It is commonly employed as a cyclizing agent in the synthesis of heterocycles like aziridines, oxadiazoles, isoxazoles, and pyrazoles. [1] Experimental Protocol: Oxidation of an Alcohol to an Aldehyde

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Chloramine-T, catalyzed by silica gel-DABCO. [5]

  • Reaction Setup: In a round-bottom flask, suspend silica gel and 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent (e.g., dichloromethane).

  • Addition of Reactants: Add the primary alcohol to the suspension and stir the mixture at room temperature.

  • Initiation of Oxidation: Add Chloramine-T to the reaction mixture in portions over a specified period.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with a saturated solution of sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired aldehyde.

Analytical Chemistry

In analytical chemistry, Chloramine-T is utilized as a reagent for the quantitative determination of various substances. [4]For example, in iodometric titrations, it is used to liberate iodine from iodide solutions, which can then be quantified. [4] Experimental Protocol: Potentiometric Titration of a Thiol

This protocol outlines a general procedure for the potentiometric titration of a thiol solution using Chloramine-T. [6]

  • Sample Preparation: Place a known volume of the thiol solution (e.g., 2-10 mL) into a 100 mL titration cell and dilute with 50 mL of deionized water.

  • Titration Setup: Immerse a platinum indicator electrode and a reference electrode (e.g., calomel or Ag/AgCl) in the solution. Connect the electrodes to a potentiometer.

  • Titration: Titrate the thiol solution with a standardized solution of Chloramine-T, adding the titrant in small increments.

  • Endpoint Detection: Record the potential after each addition of the titrant. The endpoint is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant).

Disinfection

Chloramine-T is a broad-spectrum biocide used as a disinfectant and antiseptic. [7][8]Its mechanism of action against bacteria involves oxidative damage to cellular components, chlorination of biomolecules, and inhibition of essential enzymes. [8]When dissolved in water, it releases hypochlorous acid and other reactive chlorine species that disrupt the cell walls and membranes of microorganisms, leading to their death. [7]

Safety and Handling

Chloramine-T is a hazardous substance and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. In case of inadequate ventilation, use a respiratory protection.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in well-ventilated areas.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

  • Accidental Release: In case of a spill, wear appropriate PPE. Scoop up the spilled solid and place it in a suitable container for disposal. Do not let the product enter drains.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Chloramine-T's unique chemical structure underpins its diverse reactivity as a potent oxidizing and chlorinating agent. Its stability, affordability, and versatility have solidified its position as an indispensable reagent in organic synthesis, analytical chemistry, and disinfection. A thorough understanding of its properties, reaction mechanisms, and safe handling practices is paramount for its effective and responsible utilization in research and development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramine T? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloramine-T. Retrieved from [Link]

  • Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. Australian Journal of Chemistry, 74(10), 735-756. Retrieved from [Link]

  • Canals, A., et al. (2014). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide. Environmental Science and Pollution Research, 21(1), 320-330. Retrieved from [Link]

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  • Bloom Tech. (2023, December 5). What is the synthesis of Chloramine-T? Retrieved from [Link]

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  • PapChem Lifesciences. (n.d.). Chloramine-T (CAS 7080-50-4). Retrieved from [Link]

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Chloramine-T: A Dual-Mechanism Approach to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, has been a long-standing agent in disinfection and antisepsis. Its sustained efficacy is rooted in a multifaceted antimicrobial mechanism that combines the potent actions of both oxidation and chlorination. Unlike compounds that rely on a single mode of action, Chloramine-T’s dual attack strategy compromises microbial viability through distinct yet synergistic pathways. This guide provides a detailed exploration of these core mechanisms, offering both the theoretical underpinnings and the practical, self-validating experimental protocols required to investigate and quantify its effects. By understanding the causality behind its biocidal action, researchers can better leverage its properties in drug development and microbial control strategies.

The Chemical Foundation of a Dual-Action Biocide

Chloramine-T's versatility as an antimicrobial agent stems from its unique chemical structure. In aqueous solution, it acts as a reservoir for active chlorine, releasing it through two primary, concentration and pH-dependent pathways. This controlled release is fundamental to its dual mechanism.[1][2]

When dissolved in water, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl), a powerful but short-lived oxidizing agent, and p-toluenesulfonamide.[3] Concurrently, the intact Chloramine-T molecule can engage in direct electrophilic reactions, transferring a chlorine atom (Cl⁺) to nucleophilic biological targets.[3] This dynamic equilibrium between hydrolysis-driven oxidation and direct chlorination forms the basis of its potent antimicrobial activity.

cluster_hydrolysis Aqueous Hydrolysis cluster_direct Direct Action CAT Chloramine-T (C₇H₇ClNNaO₂S) HOCl Hypochlorous Acid (HOCl) CAT->HOCl + H₂O PTS p-Toluenesulfonamide CAT->PTS + H₂O H2O Water (H₂O) Oxidative_Damage Oxidative Damage HOCl->Oxidative_Damage Mechanism 1 CAT_direct Chloramine-T (Intact Molecule) ChlorinatedTarget Chlorinated Biomolecule CAT_direct->ChlorinatedTarget + Target Target Nucleophilic Biomolecule Chlorination_Damage Chlorination Damage ChlorinatedTarget->Chlorination_Damage Mechanism 2

Caption: Dual reaction pathways of Chloramine-T in an aqueous environment.

Mechanism I: The Oxidative Assault

The first arm of Chloramine-T's attack is mediated by the release of hypochlorous acid and other reactive chlorine species (RCS), which are potent oxidizing agents.[1] This mechanism is characterized by a rapid and indiscriminate attack on a wide array of vital microbial biomolecules.

Primary Targets: Sulfur-Containing Amino Acids and Protein Integrity

The primary targets of this oxidative burst are the sulfur-containing amino acids, cysteine and methionine, which are critical components of microbial proteins.[1][4] The sulfhydryl (-SH) group of cysteine and the thioether of methionine are readily oxidized.

  • Causality: Oxidation of these residues leads to irreversible conformational changes in proteins. For enzymes, this often means the destruction of the active site, rendering the enzyme non-functional and halting essential metabolic pathways.[1] For structural proteins, this damage compromises the physical integrity of the cell wall and membrane, leading to lysis.

Secondary Targets: Lipids and Nucleic Acids

While proteins are the primary target, the oxidative power of HOCl also extends to lipids and nucleic acids.[2] Lipid peroxidation can destabilize microbial membranes, increasing their permeability and leading to leakage of cellular contents. Oxidative damage to DNA and RNA can introduce strand breaks and base modifications, disrupting replication and transcription.

Mechanism II: The Covalent Chlorination Attack

Distinct from its oxidative action, Chloramine-T can also function as a direct chlorinating agent, covalently attaching a chlorine atom to biological molecules.[1][3] This process forms stable N-chloro or C-chloro derivatives (chloramines), which fundamentally alter the function of the target molecule.

Protein Chlorination: Beyond Oxidation

Chloramine-T can directly transfer its electrophilic chlorine to nucleophilic sites on amino acid side chains, such as the nitrogen in lysine and histidine residues or the aromatic ring of tyrosine.[3][5]

  • Causality: This covalent modification is not merely damage; it is a functional alteration. The formation of a stable N-chloramine on a protein can create a long-lived oxidant capable of propagating further damage.[5] The chlorination of a tyrosine residue, for example, can disrupt protein-protein interactions and signaling pathways that rely on tyrosine phosphorylation.

Nucleic Acid Chlorination: A Genotoxic Endpoint

The nitrogenous bases within DNA and RNA are also susceptible to direct chlorination.[1] This modification can disrupt the hydrogen bonding essential for correct base pairing.

  • Causality: The chlorination of DNA bases can lead to mispairing during replication, resulting in mutations.[1] Significant damage can stall replication forks and trigger programmed cell death or apoptosis, ensuring the microbe cannot propagate.[1]

cluster_oxidative Mechanism 1: Oxidative Damage cluster_chlorination Mechanism 2: Direct Chlorination CAT Chloramine-T HOCl HOCl Release CAT->HOCl Direct_Cl Direct Cl⁺ Transfer CAT->Direct_Cl Protein_Ox Oxidation of Cys/Met Sulfhydryl Groups HOCl->Protein_Ox Lipid_Perox Lipid Peroxidation HOCl->Lipid_Perox DNA_Ox_Damage Oxidative DNA Damage HOCl->DNA_Ox_Damage Enzyme_Inactivation Enzyme Inactivation Protein_Ox->Enzyme_Inactivation Membrane_Damage Membrane Disruption Lipid_Perox->Membrane_Damage Metabolic_Arrest Metabolic Arrest Enzyme_Inactivation->Metabolic_Arrest Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Protein_Cl Chlorination of Tyr/Lys Side Chains Direct_Cl->Protein_Cl DNA_Cl_Damage Chlorination of Nitrogenous Bases Direct_Cl->DNA_Cl_Damage Protein_Dysfunction Protein Dysfunction Protein_Cl->Protein_Dysfunction Replication_Errors Replication Errors & Mutagenesis DNA_Cl_Damage->Replication_Errors Signaling_Disruption Signaling Disruption Protein_Dysfunction->Signaling_Disruption Apoptosis Apoptosis Replication_Errors->Apoptosis

Caption: The dual antimicrobial mechanisms of Chloramine-T targeting key cellular components.

Antimicrobial Efficacy: Quantitative Data

The dual-action mechanism of Chloramine-T translates to broad-spectrum efficacy against a range of pathogenic microorganisms. The following table summarizes representative data on its effectiveness.

MicroorganismTypeEfficacy MetricConcentration / ConditionContact TimeReference(s)
Candida albicansFungus (Yeast)MIC1.38 - 5.54 mmol/L24-48 hours[6]
Candida glabrataFungus (Yeast)MIC0.69 - 5.54 mmol/L24-48 hours[6]
Staphylococcus aureusGram-positive BacteriaBactericidal200 ppm (0.71 mmol/L)5-20 minutes[7]
MRSAGram-positive BacteriaBactericidal200 ppm (0.71 mmol/L)5-20 minutes[7]
Enterococcus faecalis (VRE)Gram-positive BacteriaBactericidal200 ppm (0.71 mmol/L)5-20 minutes[7]
Escherichia coliGram-negative BacteriaBactericidal300 ppm (1.06 mmol/L)3-5 minutes[7]
Legionella pneumophila (planktonic)Gram-negative BacteriaEffective< 0.1% (1000 ppm)Not specified[8]
Legionella pneumophila (sessile/biofilm)Gram-negative BacteriaEffective> 0.3% (3000 ppm)Not specified[8]

Note: MIC (Minimum Inhibitory Concentration). ppm (parts per million). Efficacy can be influenced by factors such as pH, temperature, and organic load.

Experimental Validation: Protocols and Workflows

To dissect and validate the dual antimicrobial mechanisms of Chloramine-T, a series of targeted, self-validating assays must be employed. Each protocol is designed to isolate and quantify one aspect of the compound's activity.

Workflow for Assessing Dual-Mechanism Action

cluster_oxidative Oxidative Damage Validation cluster_chlorination Chlorination Damage Validation start Microbial Culture (e.g., E. coli) treatment Treat with Chloramine-T (Varying concentrations & times) start->treatment ros_assay ROS Detection Assay (DCFH-DA) treatment->ros_assay sh_assay Sulfhydryl Assay (Ellman's Reagent) treatment->sh_assay protein_extraction Protein Extraction & Digestion treatment->protein_extraction ms_analysis LC-MS/MS Analysis protein_extraction->ms_analysis cl_tyr Identify 3-Chlorotyrosine ms_analysis->cl_tyr

Caption: Experimental workflow to validate the dual mechanisms of Chloramine-T.

Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol validates the oxidative damage mechanism by measuring the generation of ROS within microbial cells upon exposure to Chloramine-T. It utilizes the cell-permeant probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle & Self-Validation: DCFH-DA is non-fluorescent but is cleaved by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] The increase in fluorescence is directly proportional to the level of intracellular ROS. The protocol is self-validating through the use of an untreated negative control (baseline ROS) and a potent oxidant like H₂O₂ as a positive control.

  • Methodology: [4][10]

    • Culture Preparation: Grow a liquid culture of the target microorganism (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS), pH 7.4. Resuspend the pellet in PBS to a final OD₆₀₀ of ~0.5.

    • Probe Loading: Add DCFH-DA to the bacterial suspension to a final concentration of 5-10 µM. Incubate in the dark at 37°C for 30-60 minutes to allow for probe uptake and deacetylation.

    • Washing: Centrifuge the cells to remove excess extracellular probe. Wash once with PBS and resuspend in fresh PBS.

    • Treatment: Aliquot the cell suspension into a 96-well black, clear-bottom microplate. Add Chloramine-T to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x MIC). Include wells for a negative control (PBS only) and a positive control (e.g., 100 µM H₂O₂).

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) with excitation at ~485-504 nm and emission at ~525-529 nm.[10]

    • Data Analysis: Subtract the background fluorescence of wells without cells. Normalize the fluorescence intensity of treated samples to the untreated control at each time point.

Protocol 2: Quantification of Protein Sulfhydryl (-SH) Group Oxidation

This protocol provides further evidence of oxidative damage by quantifying the reduction of free sulfhydryl groups in microbial proteins using Ellman's Reagent (DTNB).

  • Principle & Self-Validation: DTNB reacts with free sulfhydryl groups to produce a yellow-colored anion (TNB²⁻), which has a strong absorbance at 412 nm.[11] A decrease in absorbance in Chloramine-T treated samples compared to controls indicates the oxidation and loss of available -SH groups. A standard curve created with a known -SH compound like cysteine ensures accurate quantification.

  • Methodology: [11][12]

    • Cell Lysate Preparation: Treat a concentrated microbial culture with Chloramine-T (and controls) for a defined period. Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer. Lyse the cells using sonication or a chemical lysing agent on ice. Clarify the lysate by centrifugation to remove cell debris.

    • Protein Quantification: Determine the total protein concentration of each lysate sample using a standard method (e.g., Bradford or BCA assay).

    • Standard Curve: Prepare a set of standards using Cysteine or reduced Glutathione (0 to 1.5 mM) in the reaction buffer (0.1 M sodium phosphate, pH 8.0).

    • Reaction: In a 96-well plate, add 50 µL of each standard or an equivalent amount of protein from each lysate sample. Add 100 µL of reaction buffer.

    • Initiate Reaction: Add 10 µL of Ellman's Reagent solution (4 mg/mL in reaction buffer) to each well.

    • Incubation & Measurement: Mix and incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm.

    • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of -SH groups in each sample. Express the results as nmol of -SH per mg of total protein.

Protocol 3: Mass Spectrometric Identification of Protein Chlorination

This protocol provides definitive proof of the direct chlorination mechanism by identifying the covalent adduction of chlorine to specific amino acid residues, such as 3-chlorotyrosine.

  • Principle & Self-Validation: Mass spectrometry (MS) can identify molecules based on their precise mass-to-charge ratio. The addition of a chlorine atom to a tyrosine residue results in a predictable mass shift (+33.9 Da for ³⁵Cl).[13] Comparing the peptide maps of proteins from treated vs. untreated cells allows for the unambiguous identification of this modification. The high specificity of MS serves as its own validation.

  • Methodology (Principles): [3][14][15]

    • Sample Preparation: Expose the target microbe or purified protein to Chloramine-T. Extract the total protein content.

    • Protein Digestion: Denature the proteins and digest them into smaller peptides using a specific protease, typically trypsin.

    • Chromatographic Separation: Separate the complex mixture of peptides using high-performance liquid chromatography (HPLC), which separates peptides based on their physicochemical properties.

    • Mass Spectrometry Analysis (LC-MS/MS): The separated peptides are introduced into a tandem mass spectrometer.

      • MS1 Scan: The instrument first measures the mass-to-charge ratio of all intact peptides eluting from the HPLC.

      • MS2 Fragmentation: The instrument selects peptides of interest (including those with the expected mass shift for chlorination) and fragments them. It then measures the mass of the resulting fragments.

    • Data Analysis: Use specialized software to search the fragmentation data (MS2 spectra) against a protein database. The software will identify peptide sequences and pinpoint the exact location of the 3-chlorotyrosine modification based on the fragment masses.

Conclusion

The antimicrobial power of Chloramine-T is not attributable to a single action but to a synergistic dual mechanism of oxidative damage and direct chlorination. The release of reactive chlorine species leads to widespread oxidative stress, critically damaging proteins and lipids, while the direct transfer of chlorine atoms covalently modifies and functionally disables key biomolecules like enzymes and nucleic acids. This two-pronged assault makes it a highly effective and broad-spectrum biocide. For researchers in drug development and microbiology, understanding these distinct pathways is crucial. The experimental protocols outlined herein provide a robust framework for quantifying each mechanistic contribution, enabling a deeper, evidence-based appreciation of this versatile antimicrobial agent and facilitating its intelligent application in future technologies.

References

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  • Blog. (2025). What is the mechanism of action of Chloramine T against bacteria? [Online]. Available at: [Link]

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  • Al-Hakami, A. M., et al. (2020). Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells. PubMed Central. [Online]. Available at: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health. [Online]. Available at: [Link]

  • Selkon, J. B., et al. (2002). Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. PubMed. [Online]. Available at: [Link]

  • Patsnap Synapse. (2024). What is Chloramine T used for? [Online]. Available at: [Link]

  • Crow, B. S., et al. (2021). Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine. CDC Stacks. [Online]. Available at: [Link]

  • Hazell, S. L., & Davies, M. J. (1996). Reaction of protein chloramines with DNA and nucleosides: evidence for the formation of radicals, protein-DNA cross-links and DNA fragmentation. PubMed. [Online]. Available at: [Link]

  • Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment--kinetics and mechanisms: a critical review. PubMed Central. [Online]. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. [Online]. Available at: [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Online]. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Online]. Available at: [Link]

  • Rogowska-Wrzesinska, A., et al. (2019). Analysis of protein chlorination by mass spectrometry. PubMed Central. [Online]. Available at: [Link]

  • Sanli-Yurtdas, O., & Barlas, H. (2006). Studies on the efficacy of Chloramine T trihydrate (N-chloro-p-toluene sulfonamide) against planktonic and sessile populations of different Legionella pneumophila strains. PubMed. [Online]. Available at: [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Online]. Available at: [Link]

  • Thomas, P. D., et al. (2014). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. National Institutes of Health. [Online]. Available at: [Link]

  • Singh, S. P., et al. (2013). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). PubMed Central. [Online]. Available at: [Link]

  • Caputo, G. A., et al. (2024). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Online]. Available at: [Link]

  • Lin, K.-H., et al. (2016). Analysis of Chlorination, Nitration, and Nitrosylation of Tyrosine and Oxidation of Methionine and Cysteine in Hemoglobin from Type 2 Diabetes Mellitus Patients by Nanoflow Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Online]. Available at: [Link]

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Methodological & Application

N-Chloro-p-toluenesulfonamide (Chloramine-T): A Versatile Catalyst for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Reagent as a Modern Catalyst

N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T (CAT), is a readily available, inexpensive, and stable solid reagent. For decades, it has been widely recognized as a source of electrophilic chlorine and a mild oxidizing agent. However, its utility in contemporary organic synthesis extends far beyond these traditional roles. Recent research has illuminated the multifaceted nature of Chloramine-T, showcasing its efficacy as a powerful catalyst for a diverse array of organic transformations, including multicomponent reactions and the synthesis of valuable heterocyclic scaffolds.

This technical guide provides an in-depth exploration of Chloramine-T's catalytic applications, moving beyond a simple recitation of protocols to elucidate the underlying mechanistic principles that govern its reactivity. By understanding the "why" behind the experimental choices, researchers and drug development professionals can unlock the full potential of this versatile reagent. The protocols presented herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for seamless integration into synthetic workflows.

The Catalytic Heart of Chloramine-T: A Mechanistic Overview

The catalytic prowess of Chloramine-T stems from its ability to act as a source of both an electrophilic chlorine cation ([Cl+]) and a nitrogen anion, as well as its capacity to generate other reactive species in situ. In aqueous or protic media, Chloramine-T can hydrolyze to produce hypochlorous acid (HOCl) and p-toluenesulfonamide. This in-situ generation of reactive species is central to its catalytic activity in many transformations. Furthermore, the sulfonamide backbone lends stability to the reagent and influences its reactivity profile.

Application I: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis, providing access to dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. Chloramine-T has emerged as a highly efficient and environmentally benign catalyst for this transformation.

Mechanistic Rationale: The Role of In-Situ Acid Generation

The catalytic action of Chloramine-T in the Biginelli reaction is attributed to its ability to generate a Brønsted acid in situ. Upon reaction with trace amounts of moisture or the alcoholic solvent, Chloramine-T releases p-toluenesulfonamide, a weak acid, and hypochlorous acid. This mild acidic environment is sufficient to activate the aldehyde carbonyl group, facilitating the key iminium ion formation, which is the rate-determining step of the reaction.

Biginelli_Mechanism cluster_initiation Catalyst Activation cluster_reaction Biginelli Reaction Cascade Chloramine_T Chloramine-T TsNH2 p-Toluenesulfonamide (Brønsted Acid Catalyst) Chloramine_T->TsNH2 Hydrolysis HOCl HOCl Chloramine_T->HOCl H2O H₂O (trace) H2O->TsNH2 Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + H⁺ (from TsNH₂) Iminium_Ion N-Acyliminium Ion Intermediate Activated_Aldehyde->Iminium_Ion + Urea Urea Urea Urea->Iminium_Ion Michael_Adduct Michael Adduct Iminium_Ion->Michael_Adduct + Enolate Enolate Enolate of β-Ketoester Enolate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM - H₂O

Caption: Proposed mechanism for the Chloramine-T catalyzed Biginelli reaction.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is adapted from a demonstrated efficient and simple methodology for the synthesis of 3,4-dihydropyrimidinone derivatives.

Materials:

  • 4-Methoxybenzaldehyde (1 mmol, 136 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • Chloramine-T (20 mol%, 45 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and Chloramine-T in ethanol.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, pour the reaction mixture into crushed ice.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Data Summary: Scope of the Chloramine-T Catalyzed Biginelli Reaction

The protocol is applicable to a wide range of substituted aromatic aldehydes, affording good to excellent yields in short reaction times.

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one3092
24-Chlorobenzaldehyde4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3095
34-Nitrobenzaldehyde4-(4-nitrophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3090
44-Methoxybenzaldehyde4-(4-methoxyphenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3094
53-Nitrobenzaldehyde4-(3-nitrophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3088

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is the most common route to their synthesis. Chloramine-T serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions.

Mechanistic Rationale: Electrophilic Activation

Similar to the Biginelli reaction, Chloramine-T's catalytic role in quinoxaline synthesis involves the activation of the dicarbonyl compound. The in-situ generated acidic species protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 1,2-diamine. This is followed by a second intramolecular condensation and subsequent aromatization to yield the quinoxaline ring system.

Quinoxaline_Synthesis Dicarbonyl 1,2-Dicarbonyl Compound Protonated_Dicarbonyl Protonated Dicarbonyl Dicarbonyl->Protonated_Dicarbonyl + H⁺ (from CAT hydrolysis) Intermediate_1 Addition Intermediate Protonated_Dicarbonyl->Intermediate_1 + o-Phenylenediamine Diamine o-Phenylenediamine Diamine->Intermediate_1 Intermediate_2 Cyclized Intermediate (Dihydroquinoxaline) Intermediate_1->Intermediate_2 Intramolecular Cyclization Quinoxaline Quinoxaline Product Intermediate_2->Quinoxaline Oxidative Aromatization

Caption: Catalytic cycle for the synthesis of quinoxalines using Chloramine-T.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • Benzil (1 mmol, 210 mg)

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Chloramine-T (10 mol%, 23 mg)

  • Ethanol (10 mL)

Procedure:

  • To a solution of benzil in ethanol in a 50 mL round-bottom flask, add o-phenylenediamine and a catalytic amount of Chloramine-T.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion of the reaction, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain pure 2,3-diphenylquinoxaline.

Application III: Halogenation Reactions - A Green Approach

Chloramine-T is a well-established and efficient reagent for the chlorination of a variety of organic substrates. Its use often presents a greener alternative to traditional chlorinating agents like elemental chlorine or sulfuryl chloride. A notable application is the regioselective chlorination of electron-rich heterocyclic systems.

Mechanistic Rationale: Electrophilic Aromatic Substitution

In these reactions, Chloramine-T acts as a source of an electrophilic chlorine species (Cl+). The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the electron-rich heterocycle attacks the electrophilic chlorine, leading to the formation of a sigma complex, which then rearomatizes by losing a proton.

Experimental Protocol: C-3 Chlorination of Imidazo[1,2-a]pyridines

This protocol is based on an environmentally friendly method for the chlorination of imidazoheterocycles.

Materials:

  • Imidazo[1,2-a]pyridine (0.5 mmol)

  • Chloramine-T (1 equiv, 114 mg)

Procedure:

  • In an oven-dried reaction tube, mix the imidazo[1,2-a]pyridine and Chloramine-T.

  • Stir the neat (solvent-free) reaction mixture at room temperature in ambient air for 5 minutes.

  • Monitor the reaction to completion using TLC.

  • After completion, extract the reaction mixture with ethyl acetate (10 mL).

  • Filter the mixture to remove insoluble by-products (p-toluenesulfonamide).

  • The filtrate can be concentrated under reduced pressure to yield the chlorinated product, which can be further purified by column chromatography if necessary.

Further Applications and Future Outlook

The versatility of Chloramine-T as a catalyst extends to other important transformations, including:

  • Oxidation of Alcohols: Chloramine-T can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction conditions can be tuned to achieve high selectivity.

  • Paal-Knorr Pyrrole Synthesis: This reagent can catalyze the condensation of 1,4-dicarbonyl compounds with amines to form substituted pyrroles, a fundamental heterocyclic motif.

  • Hofmann Rearrangement: Chloramine-T can be employed as the oxidant in the Hofmann rearrangement of primary amides to amines.

The continued exploration of Chloramine-T's reactivity is expected to uncover new catalytic applications, further cementing its status as a powerful and sustainable tool in the arsenal of the modern organic chemist. Its low cost, stability, and multifaceted reactivity make it an attractive alternative to more expensive and hazardous reagents.

References

  • Sowmya, P. T., et al. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(38), 10229-10257. Available at: [Link]

  • Rai, K. M. L., et al. (n.d.). Chloramine-T In Heterocyclic Synthesis;1A Simple Procedure for the Generation of Nitrilimines and Its Application to the Synthesis of Pyrazolines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (2013). Chloromine-T :A Simple and Efficient Catalyst for One-Pot Synthesis of Biginelly 3,4 -dihydropyrimidin-2(1H)-ones. Indian Journal of Advances in Chemical Science, 1(2), 112-116.
  • Patsnap Synapse. (2024). What is the mechanism of Chloramine T?. Retrieved from [Link]

  • Campbell, M. M., & Johnson, G. (1978). Chloramine T and related N-halogeno-N-metallo reagents. Chemical Reviews, 78(1), 65-79.
  • Wikipedia. (n.d.). Chloramine-T. Retrieved from [Link]

  • Nayak, Y. N., et al. (2022). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review. Journal of Saudi Chemical Society, 26(2), 101416.
  • ResearchGate. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of crotyl alcohol by N-chloro-4-methylbenzene sulphonamide in acidic medium and in alkaline media in the presence of os(VIII) catalyst-a kinetic pathway. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Science. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Tin(lV) catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Retrieved from [Link]

  • Dey, S., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3237-3243.
  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • ResearchGate. (n.d.). Use of N‐chloro‐N‐methyl‐p‐toluenesulfonamide in N‐chlorination reactions | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of some catecholamines by sodium N-chloro-p-toluenesulfonamide in acid medium: A kinetic and mechanistic approach. Retrieved from [Link]

  • ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Applications of Chloramine-T. Retrieved from [Link]

  • Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]

  • Arkivoc. (n.d.). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. Retrieved from [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

  • OUCI. (n.d.). Multicomponent Reactions Applied to Total Synthesis of Biologically Active Molecules: A Short Review. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Chemical Communications (RSC Publishing). (n.d.). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Retrieved from [Link]

Application Notes & Protocols: Selective Oxidation of Sulfides to Sulfoxides using N-Chloro-p-toluenesulfonamide (Chloramine-T)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Sulfoxidation

The oxidation of sulfides to sulfoxides represents a pivotal transformation in organic synthesis. Sulfoxides are not merely intermediates for the production of sulfones; they are key structural motifs in a multitude of biologically active molecules and pharmaceuticals, including anti-ulcer agents (proton pump inhibitors), antibacterial compounds, and cardiovascular drugs.[1] Furthermore, their unique stereochemical properties make chiral sulfoxides valuable synthons in asymmetric synthesis.

A primary challenge in this conversion is preventing over-oxidation to the corresponding sulfone.[1] Many potent oxidizing agents lack the subtlety to halt the reaction at the sulfoxide stage, leading to diminished yields and complex purification procedures. Consequently, the development of mild, selective, and efficient oxidation systems is of paramount importance to the chemical and pharmaceutical industries.[1][2] N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T, emerges as a highly effective reagent for this purpose. As the sodium salt of an N-chloro-sulfonamide, it is an inexpensive, stable, and versatile oxidant that can operate under mild conditions, offering excellent chemoselectivity.[3][4]

This guide provides an in-depth examination of Chloramine-T's application in sulfide oxidation, detailing the underlying mechanism, comprehensive experimental protocols, and critical safety considerations for researchers and drug development professionals.

The Reagent: Understanding Chloramine-T

Chloramine-T (TsNClNa) is a stable, water-soluble solid that serves as a source of electrophilic chlorine ("Cl+").[3] Its reactivity is moderated compared to harsher chlorinating agents, which is the key to its selectivity. In solution, particularly in the presence of water or protic solvents, Chloramine-T establishes equilibria to form various active oxidizing species, including hypochlorous acid (HOCl).[3][5] This controlled release of the active oxidant allows for a more nuanced reaction with sensitive functional groups like sulfides.

The diverse nature of Chloramine-T allows it to act as a source for halonium cations and nitrogen anions, making it a versatile tool for various molecular transformations beyond simple oxidation.[3]

Reaction Mechanism: A Stepwise Approach to Selectivity

The selective oxidation of a sulfide to a sulfoxide by Chloramine-T proceeds through a well-defined, multi-step mechanism. The causality behind the method's success lies in the formation and subsequent hydrolysis of a key intermediate, which kinetically favors the sulfoxide product over the sulfone.

The proposed mechanism involves two primary stages:

  • Electrophilic Attack and Formation of a Chlorosulfonium Intermediate: The reaction initiates with the nucleophilic sulfur atom of the sulfide attacking the electrophilic chlorine atom of Chloramine-T. This step forms a highly reactive chlorosulfonium salt intermediate and releases the p-toluenesulfonamide anion.[6] This is the crucial chlorine transfer step that sets the stage for oxidation.[6]

  • Hydrolysis to the Sulfoxide: The chlorosulfonium intermediate is susceptible to nucleophilic attack by water (or another nucleophile present in the reaction mixture). Water attacks the sulfur center, leading to the displacement of a chloride ion and the formation of a protonated sulfoxide. A final deprotonation step yields the neutral sulfoxide product and regenerates the p-toluenesulfonamide.

The selectivity arises because the resulting sulfoxide is significantly less nucleophilic than the starting sulfide. This deactivation slows the rate of a second oxidation step to the sulfone, allowing the reaction to be stopped cleanly at the sulfoxide stage under controlled conditions.

G Sulfide Sulfide (R-S-R') Intermediate Chlorosulfonium Intermediate [R-S(Cl)-R']+ Sulfide->Intermediate Electrophilic Attack on Chlorine ChloramineT Chloramine-T (TsNClNa) ChloramineT->Intermediate Sulfonamide p-Toluenesulfonamide (TsNH₂) Intermediate->Sulfonamide Release of Sulfonamide Anion Sulfoxide Sulfoxide (R-S(O)-R') Intermediate->Sulfoxide H2O H₂O H2O->Sulfoxide Hydrolysis HCl HCl Sulfoxide->HCl Byproduct

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Peptide Radioiodination: Chloramine-T vs. Iodogen

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of a radioactive iodine isotope into a peptide is a cornerstone technique in biomedical research and radiopharmaceutical development. Whether for receptor binding assays, metabolic studies, or in vivo imaging with SPECT (Single-Photon Emission Computed Tomography), the success of these applications hinges on the quality of the radiolabeled peptide. The primary challenge is to efficiently incorporate the radioiodine while preserving the peptide's structural integrity and biological activity.

Direct radioiodination, the most common approach, involves the electrophilic substitution of radioiodine onto electron-rich amino acid residues, predominantly tyrosine and, to a lesser extent, histidine.[1] This process requires the oxidation of the radioiodide anion (e.g., ¹²⁵I⁻) into a reactive electrophilic species (e.g., I⁺).[1] The choice of oxidizing agent is critical and dictates the reaction's speed, efficiency, and potential for collateral damage to the peptide.

This guide provides an in-depth comparison of the two most prevalent oxidizing agents used for this purpose: N-Chloro-p-toluenesulfonamide (Chloramine-T) and 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen). We will explore their mechanisms, provide field-proven protocols, and offer insights to help you select the optimal method for your specific peptide and application.

The Chloramine-T Method: The Power of Homogeneous Oxidation

Chloramine-T is a water-soluble, potent oxidizing agent that has been a workhorse in radioiodination since the 1960s.[2] Its key characteristic is that it performs the oxidation reaction in a homogeneous aqueous solution, leading to very rapid and efficient labeling.

Mechanism of Action

In an aqueous buffer (optimally at pH 7.0-7.5), Chloramine-T hydrolyzes to form hypochlorous acid (HOCl).[3] HOCl is the active oxidizing species that rapidly converts the iodide anion (I⁻) to an electrophilic iodonium species (H₂OI⁺ or HOI).[3] This reactive iodine is then readily attacked by the activated phenolic ring of a tyrosine residue within the peptide, forming a stable carbon-iodine bond.[1][3] The entire process occurs in the solution phase, exposing the peptide directly to the full concentration of the oxidizing agent.

Advantages:

  • High Efficiency & Speed: The homogeneous nature of the reaction ensures rapid kinetics, often achieving high radiolabeling yields (>90%) in just 60-120 seconds.[3][4]

  • Simplicity: The method involves simple mixing of reagents in a single tube, making the initial setup straightforward.[4]

Disadvantages:

  • Harsh Conditions: Chloramine-T is a strong oxidant that does not discriminate. It can cause significant oxidative damage to sensitive amino acid residues, particularly methionine (forming methionine sulfoxide) and cysteine (forming disulfide crosslinks or sulfonic acids).[1][5] This can alter the peptide's conformation and reduce or eliminate its biological activity.[6]

  • Mandatory Quenching Step: The potent reaction must be actively stopped by adding a reducing agent, typically sodium metabisulfite.[1][3] This adds a step to the protocol and introduces another harsh chemical that can potentially damage the peptide, for instance, by cleaving disulfide bonds.[3]

  • Difficult to Control: The reaction's speed can make it difficult to control, increasing the risk of over-iodination or peptide damage, especially during optimization.

Experimental Protocol: Chloramine-T Method

This protocol is a self-validating system. The final purification and quality control steps are essential to confirm the success of the labeling and the integrity of the product.

Reagents & Materials:

  • Peptide stock solution (1 mg/mL in appropriate buffer)

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Na¹²⁵I (or other radioiodine isotope)

  • Chloramine-T solution: Freshly prepared, 0.4 mg/mL in distilled water.[7]

  • Sodium Metabisulfite solution: Freshly prepared, 0.6 mg/mL in distilled water (quenching agent).[7]

  • Purification column (e.g., Sephadex G-10 or C18 Sep-Pak)

  • Reaction vial (e.g., 1.5 mL polypropylene microcentrifuge tube)

Step-by-Step Methodology:

  • Preparation: In a shielded fume hood, add the following to a reaction vial in order:

    • 25 µL of 0.5 M Sodium Phosphate Buffer.

    • 10 µL of peptide solution (10 µg).

    • 5 µL of Na¹²⁵I solution (e.g., 0.5 mCi).

  • Initiation: Add 10 µL of the freshly prepared Chloramine-T solution. Start a timer immediately. Gently vortex for 1-2 seconds.

  • Reaction: Allow the reaction to proceed for 60 seconds at room temperature.[7] Causality Note: This short incubation time is a trade-off between maximizing iodine incorporation and minimizing oxidative damage. This parameter must be optimized for each new peptide.

  • Termination (Quenching): Precisely at 60 seconds, add 20 µL of the sodium metabisulfite solution to quench the reaction.[7] Gently vortex. Let stand for 5 minutes.[7] Causality Note: The metabisulfite instantly reduces any remaining Chloramine-T and reactive iodine, halting any further modification of the peptide.

  • Purification: Immediately purify the reaction mixture using an appropriate chromatography method (e.g., size exclusion or solid-phase extraction) to separate the radiolabeled peptide from unreacted free iodine, salts, and quenching byproducts.

  • Quality Control: Analyze the purified fractions using radio-TLC or radio-HPLC to determine radiochemical purity and specific activity. A biological activity assay should be performed to confirm that the peptide's function has not been compromised.

The Iodogen Method: The Gentle Touch of Heterogeneous Oxidation

Iodogen is a water-insoluble oxidizing agent. This insolubility is the key to its primary advantage: it provides a solid-phase oxidation surface, creating a gentler, more controlled labeling environment.

Mechanism of Action

The Iodogen method is a form of heterogeneous catalysis. The reagent is first coated as a thin film on the inner surface of the reaction vial.[6] When the aqueous reaction mixture—containing the peptide and radioiodide—is added, the oxidation of I⁻ to the reactive I⁺ species occurs only at the solid-liquid interface where the peptide and iodide molecules come into contact with the Iodogen-coated surface.[6] The bulk of the peptide in solution is never exposed to a high concentration of the oxidizing agent, significantly reducing the risk of oxidative damage.[6]

Advantages:

  • Milder Conditions: As a heterogeneous system, it minimizes exposure of the peptide to the oxidizing agent, preserving the integrity of sensitive residues.[1][6] It is the preferred method for delicate peptides.[1]

  • Simple Termination: The reaction is stopped simply by decanting the solution from the coated vial.[3] No quenching agent is required, eliminating a source of potential peptide damage and simplifying the workflow.

  • Controlled Reaction: The reaction rate is slower and more easily controlled than with Chloramine-T, typically proceeding over 5-15 minutes.[4] This allows for more precise control over the extent of iodination.

Disadvantages:

  • Slower Reaction: The solid-phase nature of the reaction leads to slower kinetics compared to the Chloramine-T method.[2][3]

  • Preparation Step: Requires pre-coating of the reaction vials, which adds a preparatory step to the overall process.

  • Potentially Lower Yields: While often providing sufficient yields, the efficiency can sometimes be lower than that achieved with the more aggressive Chloramine-T method, depending on the peptide.

Experimental Protocol: Iodogen Method

This protocol emphasizes the key difference in initiation and termination compared to the Chloramine-T method.

Reagents & Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Dichloromethane or Chloroform

  • Peptide stock solution (1 mg/mL in appropriate buffer)

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Na¹²⁵I (or other radioiodine isotope)

  • Purification column (e.g., Sephadex G-10 or C18 Sep-Pak)

  • Glass reaction vials

Step-by-Step Methodology:

  • Vial Preparation:

    • Prepare a solution of Iodogen in dichloromethane at 1 mg/mL.

    • Aliquot 50 µL (50 µg) of this solution into a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas, rotating the vial to ensure an even coating on the bottom and lower walls.

    • Store the pre-coated vials in a desiccator. They are stable for several weeks. Causality Note: The quality of this coating is critical for reaction efficiency. An even, thin film maximizes the surface area for the reaction.

  • Reaction Setup: In a shielded fume hood, add the following to the pre-coated Iodogen vial in order:

    • 25 µL of 0.5 M Sodium Phosphate Buffer.

    • 10 µL of peptide solution (10 µg).

    • 5 µL of Na¹²⁵I solution (e.g., 0.5 mCi).

  • Reaction: Gently agitate the vial every 2-3 minutes. Allow the reaction to proceed for 10-15 minutes at room temperature. Causality Note: The reaction time is longer due to the heterogeneous nature of the oxidation. This parameter should be optimized for your peptide.

  • Termination: To stop the reaction, carefully pipette the entire reaction mixture out of the Iodogen-coated vial and transfer it to a clean, uncoated tube.

  • Purification: Immediately purify the reaction mixture using an appropriate chromatography method to separate the radiolabeled peptide from free iodine and salts.

  • Quality Control: As with the Chloramine-T method, perform radio-TLC or radio-HPLC analysis for radiochemical purity and a relevant bioassay to confirm functional integrity.

Visualization of Experimental Workflows

The following diagrams illustrate the distinct workflows for each method, highlighting the critical differences in reaction termination.

ChloramineT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream P1 Mix Peptide, Buffer & NaI I1 Add Chloramine-T (Initiate Reaction) P1->I1 R1 Incubate (60-120 seconds) I1->R1 T1 Add Metabisulfite (Quench Reaction) R1->T1 PU1 Purification (e.g., HPLC, SEC) T1->PU1 QC1 Quality Control (Radiochemical & Biological) PU1->QC1

Caption: Workflow for the Chloramine-T radioiodination method.

Iodogen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream P1 Prepare Iodogen- Coated Vial I1 Add Peptide, Buffer & NaI (Initiate Reaction) P1->I1 R1 Incubate (10-15 minutes) I1->R1 T1 Decant Solution (Terminate Reaction) R1->T1 PU1 Purification (e.g., HPLC, SEC) T1->PU1 QC1 Quality Control (Radiochemical & Biological) PU1->QC1

Caption: Workflow for the Iodogen radioiodination method.

Head-to-Head Comparison

FeatureN-Chloro-p-toluenesulfonamide (Chloramine-T)Iodogen
Oxidation System Homogeneous (in solution)Heterogeneous (solid-phase surface)
Reaction Speed Very Fast (30-120 seconds)[4]Moderate (5-30 minutes)[4]
Reaction Conditions Harsh, strong oxidant[1]Mild, gentle oxidant[1][6]
Risk of Peptide Damage High, especially for sensitive residues (Met, Cys)[1][6]Low, minimal side reactions[6]
Termination Method Chemical quenching required (e.g., sodium metabisulfite)[1]Physical separation (decanting the solution)[3]
Protocol Complexity Higher (requires fresh reagent prep and timed quenching)Lower (simpler termination, but requires vial coating)
Ideal Application Robust peptides where speed and maximum yield are critical.Sensitive or delicate peptides where preserving biological activity is paramount.[1]

Conclusion: Selecting the Right Tool for the Job

The choice between Chloramine-T and Iodogen is not about which method is universally "better," but which is most appropriate for the specific peptide and the intended application.

Choose the Chloramine-T method when:

  • Your peptide is known to be robust and lacks easily oxidizable residues like methionine.

  • The highest possible specific activity and labeling efficiency are required in the shortest amount of time.

  • You have thoroughly optimized the molar ratios of peptide to oxidant to minimize damage.

Choose the Iodogen method when:

  • You are working with a sensitive peptide, a protein, or a molecule with unknown oxidative stability.[1]

  • Preserving the biological function and structural integrity of the peptide is the absolute top priority.

  • A simpler, more controlled reaction with an easy, non-chemical termination step is desired.

For any new peptide, it is often prudent to begin with the milder Iodogen method. If labeling efficiency is insufficient, a carefully optimized Chloramine-T protocol can then be explored. In all cases, rigorous post-labeling purification and quality control, including a functional bioassay, are non-negotiable steps to ensure the generation of a reliable and effective radiolabeled product.

References

  • Gomes, A., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals, 16(11), 1530. [Link]

  • Panyushkina, A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(21), 7481. [Link]

  • El-Azayem, S. (2018). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Amblard, F., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6843-6867. [Link]

  • Kopecký, M., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 66(12), 405-420. [Link]

  • Gano, L., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. Molecules, 24(3), 610. [Link]

  • GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). GroPep Bioreagents. [Link]

  • Gano, L., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. ResearchGate. [Link]

  • El-Zaria, M. E. (2000). Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. Analytical Biochemistry, 277(2), 232-235. [Link]

Sources

Assessing the Biocompatibility of Chloramine-T for In-Vivo Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Executive Summary: Chloramine-T (CAT), a potent N-chlorinated sulfonamide, has a long-standing history as a broad-spectrum biocide. Its efficacy in eradicating bacteria, viruses, and fungi is well-documented. However, its translation to in-vivo applications, such as wound disinfection or as an antiseptic, is fraught with challenges centered on its biocompatibility. This guide provides a critical assessment of Chloramine-T's performance, comparing it with established alternatives and offering a framework for its evaluation based on standardized biocompatibility testing. We delve into the mechanistic underpinnings of its efficacy and toxicity, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions.

The Dual Nature of Chloramine-T: Mechanism of Action

Chloramine-T's potent antimicrobial properties stem from its ability to act as a strong oxidizing agent. In aqueous solutions, it slowly decomposes to release hypochlorous acid (HOCl), which is the primary biocidal agent. This oxidative stress is non-specific and highly effective at disrupting microbial cells.

However, this very mechanism is a double-edged sword. The same oxidative power that destroys pathogens can also inflict damage on host tissues, leading to cytotoxicity, impaired wound healing, and inflammatory responses. Understanding this dual action is fundamental to evaluating its potential for any in-vivo use.

cluster_CAT Chloramine-T (CAT) in Aqueous Solution cluster_Action Primary Mechanism cluster_Target Target Organisms & Tissues cluster_Outcome Biological Outcome CAT Chloramine-T HOCl Release of Hypochlorous Acid (HOCl) (Oxidizing Agent) CAT->HOCl Decomposition Microbe Microbial Cell (Bacteria, Fungi, Viruses) HOCl->Microbe Oxidative Damage (Protein & DNA Disruption) Host Host Tissue Cell (e.g., Fibroblasts, Keratinocytes) HOCl->Host Oxidative Stress (Lipid Peroxidation, Enzyme Inactivation) Death Pathogen Neutralization (Desired Therapeutic Effect) Microbe->Death Damage Cytotoxicity & Impaired Healing (Adverse Biocompatibility) Host->Damage

Caption: Mechanism of Chloramine-T's dual action on microbial and host cells.

A Framework for Biocompatibility Evaluation: ISO 10993

To move beyond anecdotal evidence, any assessment of a compound for in-vivo use must be grounded in a systematic, internationally recognized framework. The ISO 10993 series of standards, "Biological evaluation of medical devices," provides this essential structure. While designed for devices, its principles are directly applicable to evaluating chemical compounds that will come into contact with living tissue.

Key endpoints for an initial assessment of Chloramine-T according to this framework include:

  • ISO 10993-5: Tests for in-vitro cytotoxicity.

  • ISO 10993-10: Tests for irritation and skin sensitization.

  • ISO 10993-6: Tests for local effects after implantation (relevant for wound-packing applications).

Comparative Analysis: Chloramine-T vs. Standard Antiseptics

The decision to use Chloramine-T must be weighed against the performance of established alternatives. The ideal antiseptic should exhibit high antimicrobial efficacy while demonstrating minimal toxicity to host tissues—a high therapeutic index.

FeatureChloramine-T (CAT)Povidone-Iodine (PVP-I)Chlorhexidine Gluconate (CHG)Sodium Hypochlorite (NaOCl)
Antimicrobial Spectrum Broad (Bacteria, Viruses, Fungi, Spores)Broad (Bacteria, Viruses, Fungi, Spores)Broad (Primarily Bacteria), less effective against sporesBroad (Bacteria, Viruses, Fungi, Spores)
Mechanism Oxidizing (releases HOCl)Oxidizing (releases free Iodine)Cationic; disrupts cell membranesOxidizing (direct HOCl action)
Reported Cytotoxicity High, concentration-dependentModerate, but can impair fibroblast functionModerate to Low, known for good residual activityVery High, requires significant dilution (e.g., Dakin's solution)
Impact on Wound Healing Can be significantly inhibitoryCan delay healing at high concentrationsGenerally considered safe and effectiveHigh potential to damage granulation tissue
Inactivation by Organics High (inactivated by blood, pus)ModerateLowHigh
Primary In-Vivo Use Limited; some topical/irrigation usesPre-operative skin prep, wound careSkin antiseptic, oral rinse, central line careDebridement of necrotic wounds (as dilute Dakin's)

Analysis: The data indicates that while Chloramine-T is a powerful biocide, its high and non-specific oxidative potential often results in significant cytotoxicity, posing a risk to healthy tissue and potentially delaying wound healing. Alternatives like Chlorhexidine Gluconate (CHG) often present a better biocompatibility profile due to a more targeted mechanism of action that is less damaging to host cells.

Experimental Protocols for Assessment

Trustworthy biocompatibility data comes from rigorous, well-controlled experiments. Below are standardized protocols for assessing the key biocompatibility endpoints.

Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a substance causes 50% cell death (IC50), providing a quantitative measure of cytotoxicity.

Principle: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

cluster_legend *Controls start Start: Prepare Cell Culture (e.g., L929 Fibroblasts) seed Seed Cells in 96-well plate (24h incubation) start->seed treat Treat Cells with CAT (Include Controls*) (24h incubation) seed->treat prepare Prepare Serial Dilutions of Chloramine-T prepare->treat add_mtt Add MTT Reagent (3h incubation) treat->add_mtt solubilize Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate % Viability & Determine IC50 read->end legend_text Negative: Cell media only Positive: Triton X-100

Caption: Workflow for the MTT in-vitro cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in appropriate media until approximately 80% confluent.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Article: Prepare a stock solution of Chloramine-T in sterile, serum-free cell culture medium. Perform a serial dilution to create a range of concentrations to be tested (e.g., 1000 µg/mL down to 1 µg/mL).

  • Cell Treatment: Remove the old media from the cells and replace it with 100 µL of the various Chloramine-T dilutions.

    • Negative Control: Add media only (100% viability).

    • Positive Control: Add a known cytotoxic agent like 1% Triton X-100 (0% viability).

    • Blank Control: Media only, no cells (for background absorbance).

    • Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC50 value.

Protocol Outline: In-Vivo Skin Irritation Study (ISO 10993-10)

This study evaluates the potential of a substance to cause local irritation on intact or abraded skin.

  • Animal Model: Typically, the albino rabbit is used.

  • Test Sites: Shave the fur on the back of the animal to create several test sites. Some sites may be abraded to test irritation on compromised skin.

  • Application: Apply a patch containing a specific concentration of Chloramine-T solution to the test sites. A control patch with the vehicle (e.g., saline) is applied to a separate site.

  • Exposure: The patches are held in place for a set duration, typically 4 hours.

  • Observation: After patch removal, the sites are scored for signs of irritation (erythema/redness and edema/swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring & Classification: A numerical score is assigned based on the severity of the observed reactions. The cumulative score determines the irritation classification (e.g., negligible, slight, moderate, or severe irritant).

Expert Recommendations and Conclusion

Based on the available evidence, the use of Chloramine-T for in-vivo applications should be approached with significant caution.

  • Justification is Key: Its use should be restricted to scenarios where less cytotoxic alternatives are proven ineffective against the target pathogen. The high potential for tissue damage makes it a poor candidate for routine wound care or general antisepsis.

  • Concentration is Critical: If used, the concentration must be meticulously optimized and validated through rigorous in-vitro cytotoxicity testing to find a minimal biocidal concentration that has the least possible impact on host cell viability.

  • Consider the Application: For surface disinfection of intact skin, a brief exposure might be tolerable. However, for application to open wounds or sensitive tissues, the risk of impaired healing and severe irritation is high.

  • Preference for Alternatives: In most clinical and research settings, alternatives with a better-established safety profile, such as Chlorhexidine Gluconate or Povidone-Iodine, are strongly preferred.

Future Outlook: The future of antiseptics lies in developing agents with high specificity for microbial targets, thereby minimizing collateral damage to host tissues. While Chloramine-T remains an effective ex-vivo disinfectant, its utility in direct in-vivo applications is limited by its fundamental mechanism of action. Researchers are encouraged to explore novel drug delivery systems that could potentially sequester Chloramine-T and localize its effect, but until such technologies are proven, its use should remain highly restricted.

References

Note: The following are representative references that inform the principles discussed in this guide. A comprehensive literature search specific to your application is always recommended.

Emerging & Innovative Applications

The Versatile Role of Chloramine-T in Modern Catalytic Enantioselective Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of stereochemically pure molecules, essential for the development of pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is ever-expanding. Among the diverse reagents available, N-chloro-p-toluenesulfonamide, commonly known as Chloramine-T, has emerged as a powerful and versatile tool. While traditionally recognized as an oxidizing agent and a source of electrophilic chlorine, its application in catalytic enantioselective reactions has opened new avenues for the efficient construction of chiral molecules. This technical guide provides an in-depth exploration of the use of Chloramine-T in key asymmetric transformations, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Chloramine-T

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a stable, crystalline solid that is both inexpensive and readily available. Its reactivity is centered around the polarized N-Cl bond, allowing it to act as a source of both an electrophilic chlorine cation ([Cl+]) and a nucleophilic nitrogen anion ([TsNCl]-). This dual reactivity, coupled with its role as a potent oxidizing agent, underpins its utility in a variety of organic transformations. In the context of asymmetric catalysis, Chloramine-T serves as a key nitrenoid precursor or an electrophilic chlorine source, enabling the enantioselective functionalization of prochiral substrates.

This guide will focus on two major classes of catalytic enantioselective reactions that leverage the unique properties of Chloramine-T:

  • Asymmetric Aminohydroxylation of Alkenes: A cornerstone reaction for the synthesis of chiral 1,2-amino alcohols.

  • Asymmetric Aziridination of Alkenes: A direct method for the preparation of valuable chiral aziridines.

For each reaction, we will delve into the underlying principles, provide field-tested protocols, and illustrate the key mechanistic steps to empower researchers to not only replicate these methods but also to innovate upon them.

Catalytic Enantioselective Aminohydroxylation: The Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in asymmetric catalysis, providing a reliable and highly enantioselective method for the syn-dihydroxylation and amination of a wide range of alkenes. This reaction utilizes Chloramine-T as the nitrogen source and stoichiometric oxidant in the presence of a catalytic amount of osmium tetroxide (OsO4) and a chiral ligand. The products, chiral 1,2-amino alcohols, are pivotal building blocks in the synthesis of numerous natural products and pharmaceuticals.

Mechanistic Rationale: The "Why" Behind the Reaction

The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation is a well-studied process that elegantly combines oxidation and stereocontrol. Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

The reaction is initiated by the formation of an imido-osmium(VIII) species from the reaction of osmium tetroxide with Chloramine-T. This highly reactive intermediate then undergoes a [3+2] cycloaddition with the alkene, a process that is accelerated and rendered enantioselective by the presence of a chiral ligand. The resulting osma-azaglycolate is then hydrolyzed to release the desired 1,2-amino alcohol, regenerating the osmium catalyst for the next cycle.

Sharpless_Aminohydroxylation cluster_cycle Catalytic Cycle cluster_reactants Reactants OsO4 OsO4 Imido-Os(VIII) [L*]OsO3(NTs) OsO4->Imido-Os(VIII) Chloramine-T (TsNClNa), Chiral Ligand (L*) Osma-azaglycolate Os(VI) azaglycolate Imido-Os(VIII)->Osma-azaglycolate Alkene [3+2] Cycloaddition Osma-azaglycolate->OsO4 Re-oxidation by Chloramine-T Product 1,2-Amino Alcohol Osma-azaglycolate->Product Hydrolysis Alkene Alkene ChloramineT Chloramine-T caption Figure 1. Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), is paramount for achieving high enantioselectivity. These ligands coordinate to the osmium center, creating a chiral environment that directs the facial selectivity of the alkene addition.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the asymmetric aminohydroxylation of a generic alkene. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Alkene (1.0 mmol)

  • Chloramine-T trihydrate (3.0 mmol)

  • Potassium osmate(VI) dihydrate (K2OsO4·2H2O) (0.04 mmol)

  • Chiral Ligand (e.g., (DHQD)2PHAL) (0.05 mmol)

  • tert-Butanol (10 mL)

  • Water (10 mL)

  • Sodium hydroxide (3.0 mmol, as a 1 M solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and the chiral ligand (0.05 mmol) in a 1:1 mixture of tert-butanol and water (20 mL total).

  • Addition of Reagents: To the stirring solution, add Chloramine-T trihydrate (3.0 mmol) and the aqueous sodium hydroxide solution (3.0 mL of 1 M solution).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the potassium osmate(VI) dihydrate (0.04 mmol) in one portion. The reaction mixture will typically turn dark brown or green.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding sodium bisulfite (NaHSO3) (1.5 g) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,2-amino alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

Quantitative Data Summary:

Alkene SubstrateChiral LigandYield (%)ee (%)
Styrene(DHQD)2PHAL8598
trans-Stilbene(DHQ)2PHAL9299
1-Hexene(DHQD)2PHAL7895

Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrate purity.

Catalytic Enantioselective Aziridination: Direct Access to Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates due to their versatile reactivity, allowing for the stereoselective synthesis of a wide array of nitrogen-containing compounds. Catalytic enantioselective aziridination of alkenes provides a direct and atom-economical route to these important building blocks. Chloramine-T can serve as an effective nitrene source for this transformation when activated by a suitable transition metal catalyst.

Mechanistic Considerations: The Role of the Catalyst

The mechanism of metal-catalyzed aziridination with Chloramine-T generally involves the formation of a metal-nitrenoid intermediate. The chiral catalyst, typically a complex of copper, manganese, or cobalt, reacts with Chloramine-T to generate a transient, electrophilic metal-nitrene species. This species then transfers the nitrene group to the alkene in an enantioselective fashion.

Aziridination_Mechanism cluster_cycle Catalytic Cycle Catalyst [M]-L Nitrenoid [LM=NTs] Catalyst->Nitrenoid Chloramine-T Aziridine Chiral Aziridine Nitrenoid->Aziridine Alkene Aziridine->Catalyst Product Release Alkene Alkene caption Figure 2. General mechanism for catalytic enantioselective aziridination.

Caption: Figure 2. General mechanism for catalytic enantioselective aziridination.

The design of the chiral ligand is critical for achieving high levels of stereocontrol. The ligand creates a chiral pocket around the metal center, which dictates the trajectory of the alkene approach and thus the stereochemistry of the resulting aziridine.

Protocol for Copper-Catalyzed Asymmetric Aziridination

This protocol outlines a general procedure for the copper-catalyzed enantioselective aziridination of an alkene using a chiral bis(oxazoline) (BOX) ligand.

Materials:

  • Alkene (1.0 mmol)

  • Chloramine-T trihydrate (1.5 mmol)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C6H6) (0.05 mmol)

  • Chiral Bis(oxazoline) (BOX) Ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline)) (0.06 mmol)

  • Acetonitrile (5 mL), anhydrous

  • Molecular Sieves (4 Å), powdered

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), stir a mixture of CuOTf·0.5C6H6 (0.05 mmol) and the chiral BOX ligand (0.06 mmol) in anhydrous acetonitrile (2 mL) for 1 hour at room temperature to form the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add the alkene (1.0 mmol) followed by powdered 4 Å molecular sieves (200 mg).

  • Addition of Chloramine-T: In a separate flask, dissolve Chloramine-T trihydrate (1.5 mmol) in anhydrous acetonitrile (3 mL). Add this solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the active nitrene species and suppress side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral aziridine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the aziridine product by chiral HPLC or GC analysis.

Representative Data:

Alkene SubstrateChiral LigandYield (%)ee (%)
Styrene(S)-Ph-BOX8894
Indene(S)-iPr-BOX9097
cinnamyl acetate(S)-Ph-BOX8592

Note: This data is illustrative. Results can vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

N-chloro-p-toluenesulfonamide has proven to be a remarkably effective reagent in the realm of catalytic enantioselective synthesis. Its application in the Sharpless Asymmetric Aminohydroxylation and in metal-catalyzed aziridinations has provided robust and reliable methods for the construction of valuable chiral building blocks. The mechanistic understanding of these transformations continues to evolve, paving the way for the development of new catalysts and reaction protocols with even greater efficiency and selectivity. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries grows, the creative and strategic use of established reagents like Chloramine-T will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • MDPI. (n.d.). The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene and Its Bimetallic Nickel(II) Dichloride Complex: The Search for Precursors for Methoxycarbonylation Ligands. Available at: [Link]

  • ACS Publications. (n.d.). Asymmetric Enamine Catalysis. Chemical Reviews. Available at: [Link]

  • Ataman Kimya. (n.d.). N-CHLORO-P-TOLUENESULFONAMIDE. Available at: [Link]

  • ResearchGate. (2025). Chloramine-T (Sodium N -Chloro- p -toluenesulfonamide). Available at: [Link]

  • PubMed Central. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. Available at: [Link]

  • ResearchGate. (2020). Manganese-catalyzed Aziridination of olefins with chloramine-T in water and buffered aqueous solutions. Available at: [Link]

  • ResearchGate. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. Available at: [Link]

  • Wiley Online Library. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Chiral Enolates. Chemistry – A European Journal. Available at: [Link]

  • ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]

  • PubMed Central. (n.d.). Electrochemical flow aziridination of unactivated alkenes. Available at: [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Available at: [Link]

  • Impressions@MAHE. (2022). Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile reagent in organic synthesis and analytical chemistry: An up to date review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]

  • PubMed. (n.d.). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Available at: [Link]

  • ACS Publications. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters. Available at: [Link]

  • OUCI. (n.d.). Recent advances in catalytic enantioselective multicomponent reactions. Available at: [Link]

  • ACS Publications. (n.d.). Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α-Chloroesters. Journal of the American Chemical Society. Available at: [Link]

  • PubMed Central. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Available at: [Link]

  • RSC Publishing. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Available at: [Link]

  • Organic Letters. (2006). Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines. Available at: [Link]

  • PubChem. (n.d.). chloramine-T trihydrate. Available at: [Link]

  • RSC Publishing. (n.d.). Highly asymmetric cobalt-catalyzed aziridination of alkenes with trichloroethoxysulfonyl azide (TcesN3). Chemical Communications. Available at: [Link]

  • PubMed. (n.d.). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Available at: [Link]

  • PubMed Central. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Available at: [Link]

  • PubMed. (2019). Catalytic Enantioselective Synthesis of N-C Axially Chiral Sulfonamides through Chiral Palladium-Catalyzed N-Allylation. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Enantioselective Radical Reactions. Available at: [Link]

Application Notes and Protocols for the Degradation of Environmental Pollutants using N-Chloro-p-toluenesulfonamide (Chloramine-T)

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and environmental professionals on the use of N-Chloro-p-toluenesulfonamide, commonly known as Chloramine-T (CAT), for the degradation of a wide range of environmental pollutants. This document outlines the underlying chemical principles, detailed experimental protocols, and analytical methodologies to facilitate the effective application of CAT in environmental remediation research.

Introduction: Chloramine-T as a Potent Oxidizing Agent for Environmental Remediation

N-Chloro-p-toluenesulfonamide (Chloramine-T) is a versatile and powerful oxidizing agent that has garnered significant attention for its efficacy in degrading persistent organic pollutants in aqueous solutions. As the sodium salt of a chlorinated sulfonamide, CAT in aqueous solution generates several reactive species, including hypochlorous acid (HOCl), hypochlorite ions (OCl⁻), and dichloramine-T, which are capable of oxidizing a broad spectrum of organic molecules. The degradation efficiency of CAT is highly dependent on experimental conditions such as pH, temperature, and the presence of catalysts, allowing for tunable reactivity towards specific pollutants.

This guide provides detailed protocols for the degradation of three major classes of environmental contaminants: organic dyes, pesticides, and phenolic compounds. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind each experimental step to ensure a self-validating system.

Core Principles and Reaction Mechanisms

The oxidative power of Chloramine-T stems from the release of its active chlorine species in water. The primary equilibrium in an aqueous solution of CAT is its hydrolysis to form p-toluenesulfonamide and hypochlorous acid (HOCl). HOCl is a strong oxidant and is in a pH-dependent equilibrium with the hypochlorite ion (OCl⁻). At acidic pH, HOCl is the predominant species, while in alkaline conditions, OCl⁻ dominates. These reactive chlorine species are the primary agents responsible for the oxidative degradation of organic pollutants. The degradation process typically involves electrophilic substitution, oxidation of functional groups, and cleavage of chromophoric and auxochromic groups, leading to the formation of smaller, less harmful molecules and eventual mineralization.

ChloramineT_Mechanism CAT Chloramine-T (CAT) HOCl Hypochlorous Acid CAT->HOCl + H₂O H2O H₂O PTS p-Toluenesulfonamide HOCl->PTS - H₂O OCl_ion Hypochlorite Ion HOCl->OCl_ion ⇌ (pH dependent) Degradation_Products Degradation Products HOCl->Degradation_Products + Pollutant OCl_ion->Degradation_Products + Pollutant Pollutant Organic Pollutant HPLC_Workflow cluster_0 Degradation cluster_1 Sample Preparation cluster_2 Analysis A 1. Prepare Stock Solutions B 2. Initiate Reaction A->B C 3. Withdraw & Quench Samples B->C D 4. Filter Sample C->D E 5. Transfer to HPLC Vial D->E F 6. Inject into HPLC E->F G 7. Quantify Peak Area F->G

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Chloro-p-toluenesulfonamide
Reactant of Route 2
N-Chloro-p-toluenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.